molecular formula C10H9BrO2 B1585416 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 959058-59-4

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1585416
CAS No.: 959058-59-4
M. Wt: 241.08 g/mol
InChI Key: XSQABQQBQNMZDZ-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO2 It is a brominated derivative of 1-indanone, featuring a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4-methoxy-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 7-bromo-4-methoxy-1-indanone or 7-bromo-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 7-bromo-4-methoxy-2,3-dihydro-1H-indanol or 7-bromo-4-methoxy-2,3-dihydro-1H-indane.

    Substitution: Formation of 7-substituted-4-methoxy-2,3-dihydro-1H-inden-1-one derivatives.

Scientific Research Applications

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different reactivity and biological properties.

    7-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    7-Bromo-4-methoxy-1-indanone: The position of the methoxy group influences its chemical behavior and applications.

Uniqueness: 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQABQQBQNMZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347115
Record name 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959058-59-4
Record name 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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